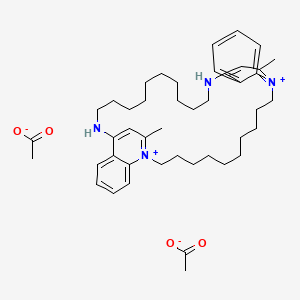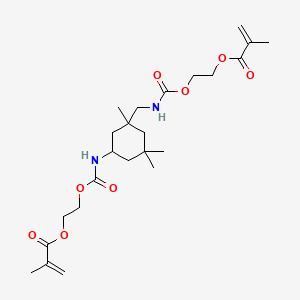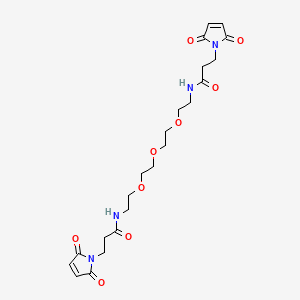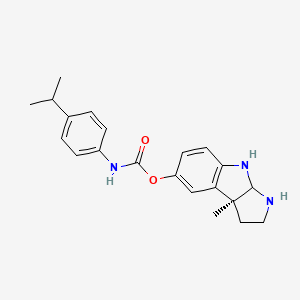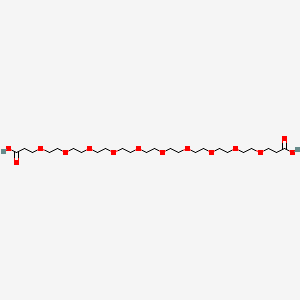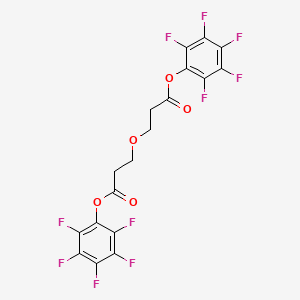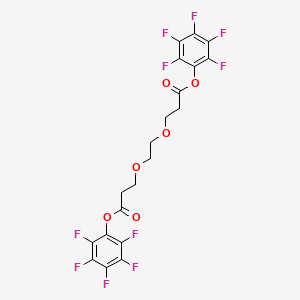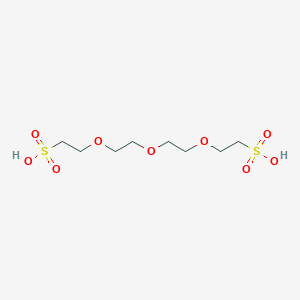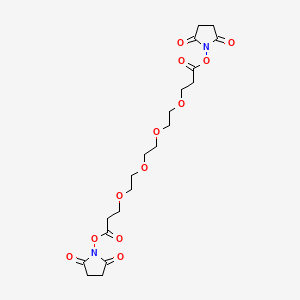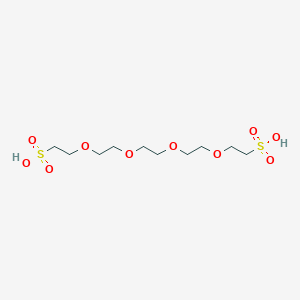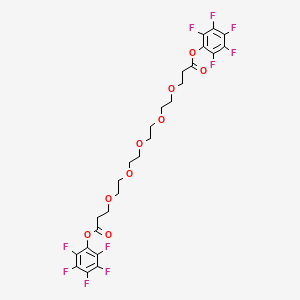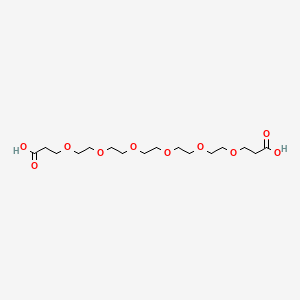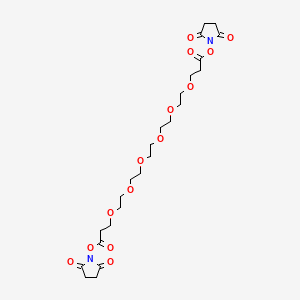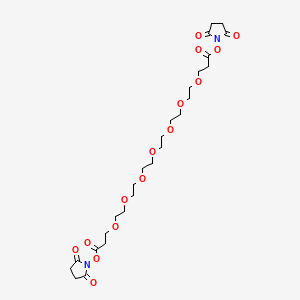
BMS-695735
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-695735 is a benzimidazole-based compound known for its potent inhibition of the insulin-like growth factor-1 receptor (IGF-1R). This compound has demonstrated broad-spectrum antitumor activity in vivo, making it a significant focus of research in oncology .
Preparation Methods
The synthesis of BMS-695735 involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route includes the following key steps:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of substituents: Various substituents are introduced to the benzimidazole core through nucleophilic substitution reactions.
Final assembly: The final compound is assembled by coupling the substituted benzimidazole with other functional groups, such as pyrazole and piperidine derivatives
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
BMS-695735 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BMS-695735 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzimidazole derivatives.
Biology: this compound is used to investigate the role of IGF-1R in cellular processes and its potential as a therapeutic target.
Medicine: The compound’s antitumor activity makes it a candidate for the development of new cancer therapies.
Industry: This compound can be used in the development of diagnostic tools and assays for IGF-1R-related research .
Mechanism of Action
BMS-695735 exerts its effects by inhibiting the insulin-like growth factor-1 receptor (IGF-1R) with an IC50 value of 0.034 μM. This inhibition disrupts the IGF-1R signaling pathway, which is involved in cell growth, differentiation, and survival. By blocking this pathway, this compound induces apoptosis and inhibits tumor growth .
Comparison with Similar Compounds
BMS-695735 is unique among IGF-1R inhibitors due to its high potency and broad-spectrum antitumor activity. Similar compounds include:
NVP-AEW541: Another IGF-1R inhibitor with antitumor activity.
OSI-906: A dual inhibitor of IGF-1R and insulin receptor with potential anticancer effects.
BMS-536924: An earlier IGF-1R inhibitor developed by Bristol Myers Squibb with similar properties but lower potency compared to this compound .
This compound stands out due to its higher potency and efficacy in preclinical models, making it a promising candidate for further development in cancer therapy.
Properties
CAS No. |
1054315-48-8 |
|---|---|
Molecular Formula |
C26H31ClFN7O |
Molecular Weight |
512.0 g/mol |
IUPAC Name |
4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C26H31ClFN7O/c1-17-13-19(18-4-10-34(11-5-18)9-2-6-28)14-22-24(17)33-25(32-22)23-21(3-7-30-26(23)36)29-8-12-35-16-20(27)15-31-35/h3,7,13-16,18H,2,4-6,8-12H2,1H3,(H,32,33)(H2,29,30,36) |
InChI Key |
VWELCPLMPPEKOL-UHFFFAOYSA-N |
SMILES |
Cc1cc(cc2c1[nH]c(n2)c3c(cc[nH]c3=O)NCCn4cc(cn4)Cl)C5CCN(CC5)CCCF |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCCN4C=C(C=N4)Cl)C5CCN(CC5)CCCF |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-695735; BMS 695735; BMS695735; CHEMBL459729; BDBM27888; DNC008930. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


